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Compound of Interest

3-cyclopropyl-1-methyl-1H-
Compound Name:
pyrazole-4-carbaldehyde

cat. No.: B1286527

Technical Guide: 3-Cyclopropyl-1-methyl-1H-
pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and
synthetic information for the heterocyclic compound 3-cyclopropyl-1-methyl-1H-pyrazole-4-
carbaldehyde. This molecule is a versatile building block in medicinal and agrochemical
research, noted for its unique cyclopropyl and pyrazole moieties which enhance chemical
reactivity and selectivity.[1] This document collates predicted spectroscopic data and outlines a
plausible, detailed experimental protocol for its synthesis and characterization, based on
established methods for analogous compounds. The information herein is intended to serve as
a foundational resource for researchers engaged in the synthesis and application of novel
pyrazole derivatives.

Compound Identification

Chemical Structure:
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Figure 1. Chemical Structure of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Table 1: Compound Properties

Property Value Reference

3-cyclopropyl-1-methyl-1H-
IUPAC Name yelopropy Y
pyrazole-4-carbaldehyde

CAS Number 902837-67-6 [1]
Molecular Formula CsH1o0N20 [11[2]
Molecular Weight 150.18 g/mol [1]
Appearance Liquid (Predicted) [1]
Purity > 95% (HPLC) [1]

Spectroscopic Data

Disclaimer: Experimental spectroscopic data (*H NMR, 3C NMR, IR) for 3-cyclopropyl-1-
methyl-1H-pyrazole-4-carbaldehyde were not available in the reviewed literature. The
following tables present predicted mass spectrometry data and expected ranges for NMR and
IR spectroscopy based on the analysis of structurally similar compounds.

Mass Spectrometry (Predicted)

The following table summarizes the predicted collision cross-section (CCS) values for various
adducts of the title compound.
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Table 2: Predicted Mass Spectrometry Data

Adduct m/z Predicted CCS (A?)
[M+H]* 151.08660 135.4
[M+Na]* 173.06854 147.2
[M-H]- 149.07204 140.8
[M+NHa4]* 168.11314 151.2
[M+K]* 189.04248 143.7
[M+H-H20]* 133.07658 128.1
[M+HCOO]- 195.07752 159.0
[M+CHsCOO]- 209.09317 179.2
[M]*+ 150.07877 139.0
[M]- 150.07987 139.0

Data sourced from
PubChem][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Expected)

The following tables provide expected chemical shift ranges for the protons and carbons of 3-
cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. These estimations are based on typical
values for the functional groups present and data from analogous pyrazole structures.

Table 3: Expected *H NMR Chemical Shifts
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Expected Chemical Shift

Protons Multiplicity
(6, ppm)

Aldehyde-H 9.8-10.2 Singlet (s)

Pyrazole-H (C5-H) 7.8-8.2 Singlet (s)

N-Methyl (N-CHs) 3.8-4.1 Singlet (s)

Cyclopropyl-CH 1.8-2.2 Multiplet (m)

Cyclopropyl-CH:z 08-13 Multiplet (m)

Table 4: Expected 3C NMR Chemical Shifts

Carbon Expected Chemical Shift (, ppm)
Aldehyde (C=0) 185 - 195

Pyrazole C3 150 - 160

Pyrazole C5 135 - 145

Pyrazole C4 110-120

N-Methy! (N-CHs) 35-40

Cyclopropyl-CH 10-15

Cyclopropyl-CH:z 5-10

Infrared (IR) Spectroscopy (Expected)

The following table lists the expected characteristic IR absorption bands for the functional
groups present in the molecule.

Table 5: Expected IR Absorption Frequencies
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Functional Group

Expected Wavenumber

(cm™)

Intensity

C-H stretch (aldehyde)

2820 - 2850 and 2720 - 2750 Medium

C=0 stretch (aldehyde) 1680 - 1710 Strong
C=N stretch (pyrazole) 1580 - 1620 Medium
C-H stretch )

) 3000 - 3100 Medium
(aromatic/cyclopropyl)
C-H stretch (aliphatic) 2850 - 3000 Medium

Experimental Protocols
Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-

carbaldehyde

The synthesis of the title compound can be achieved via a Vilsmeier-Haack formylation of 3-

cyclopropyl-1-methyl-1H-pyrazole. This is a common and effective method for the formylation

of electron-rich heterocyclic systems like pyrazoles.

Reaction Scheme:

l».Reaction Scheme for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Figure 2. Proposed synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde via

Vilsmeier-Haack reaction.

Materials:

3-cyclopropyl-1-methyl-1H-pyrazole
Phosphorus oxychloride (POCIs)
N,N-Dimethylformamide (DMF)

Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQOa)
e Ice
Procedure:

e Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a
dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-
dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add
phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes,
ensuring the temperature does not exceed 10 °C. Stir the mixture at O °C for an additional 30
minutes to allow for the complete formation of the Vilsmeier reagent.

» Addition of Pyrazole: Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in
anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier
reagent at O °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer
Chromatography (TLC). The reaction is typically complete within 2-4 hours.

o Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto
crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate
solution until the pH is approximately 7-8.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure. The crude product can be further
purified by column chromatography on silica gel using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexanes).
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Spectroscopic Characterization

Instrumentation:

 NMR: 1H and 3C NMR spectra should be recorded on a 400 MHz or higher spectrometer
using CDCls as the solvent and tetramethylsilane (TMS) as an internal standard.

e IR: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer using
KBr pellets or as a thin film on NacCl plates.

e MS: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization
(ESI) time-of-flight (TOF) mass spectrometer.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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